1-Cyclopropyl-1,4-dihydro-7-fluoro-6-hydroxy-4-oxo-3-quinolinecarboxylic Acid
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Overview
Description
1-Cyclopropyl-1,4-dihydro-7-fluoro-6-hydroxy-4-oxo-3-quinolinecarboxylic Acid is a synthetic compound belonging to the quinolone class of antibiotics. It is known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria. The compound is characterized by its unique quinoline core structure, which is essential for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-1,4-dihydro-7-fluoro-6-hydroxy-4-oxo-3-quinolinecarboxylic Acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety in the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-1,4-dihydro-7-fluoro-6-hydroxy-4-oxo-3-quinolinecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have altered biological activity.
Reduction: Reduction reactions can modify the quinoline core, potentially leading to new compounds with different properties.
Substitution: The fluoro and hydroxy groups can be substituted with other functional groups to create a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions to achieve the desired substitutions.
Major Products:
Scientific Research Applications
1-Cyclopropyl-1,4-dihydro-7-fluoro-6-hydroxy-4-oxo-3-quinolinecarboxylic Acid has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various quinolone derivatives.
Biology: Studied for its antibacterial properties and mechanisms of action.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by antibiotic-resistant strains.
Mechanism of Action
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in cell death. The molecular targets and pathways involved are critical for the compound’s effectiveness against a broad range of bacterial pathogens .
Comparison with Similar Compounds
Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action but different spectrum of activity.
Levofloxacin: Known for its effectiveness against both Gram-positive and Gram-negative bacteria.
Moxifloxacin: Exhibits enhanced activity against Gram-positive bacteria and anaerobes.
Uniqueness: 1-Cyclopropyl-1,4-dihydro-7-fluoro-6-hydroxy-4-oxo-3-quinolinecarboxylic Acid is unique due to its specific structural features, such as the cyclopropyl and fluoro groups, which contribute to its potent antibacterial activity and stability. Its ability to inhibit both DNA gyrase and topoisomerase IV makes it a valuable compound in the fight against bacterial infections .
Properties
IUPAC Name |
1-cyclopropyl-7-fluoro-6-hydroxy-4-oxoquinoline-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO4/c14-9-4-10-7(3-11(9)16)12(17)8(13(18)19)5-15(10)6-1-2-6/h3-6,16H,1-2H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMDACWXMKPGAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)F)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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